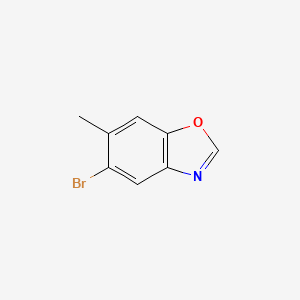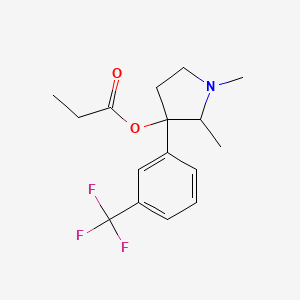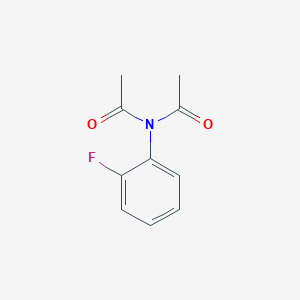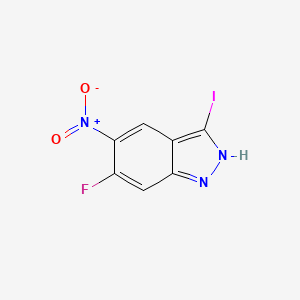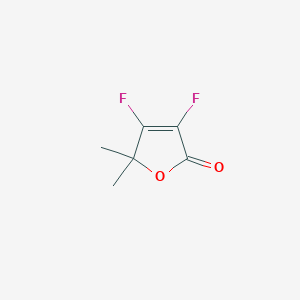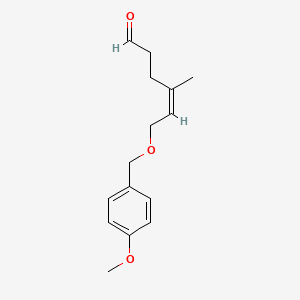
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal is an organic compound characterized by its unique structure, which includes a methoxybenzyl group and an enal functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal typically involves the protection of phenolic groups using the 4-methoxybenzyl (PMB) group. One efficient method involves the use of power ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates . This method is advantageous due to its efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of ultrasound and other advanced techniques can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or other reduced forms.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of (Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The enal group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyloxycarbonyl azide: A compound with a similar methoxybenzyl group but different functional groups, used in organic synthesis.
4-Methoxybenzyl chloride: A precursor in the synthesis of (Z)-6-((4-methoxybenzyl)oxy)-4-methylhex-4-enal, used for phenolic protection.
Uniqueness
This compound is unique due to its combination of a methoxybenzyl group and an enal functional group
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(Z)-6-[(4-methoxyphenyl)methoxy]-4-methylhex-4-enal |
InChI |
InChI=1S/C15H20O3/c1-13(4-3-10-16)9-11-18-12-14-5-7-15(17-2)8-6-14/h5-10H,3-4,11-12H2,1-2H3/b13-9- |
InChI Key |
RFUNSOSQCUUORP-LCYFTJDESA-N |
Isomeric SMILES |
C/C(=C/COCC1=CC=C(C=C1)OC)/CCC=O |
Canonical SMILES |
CC(=CCOCC1=CC=C(C=C1)OC)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
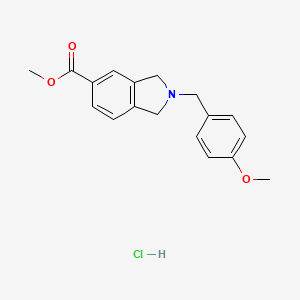
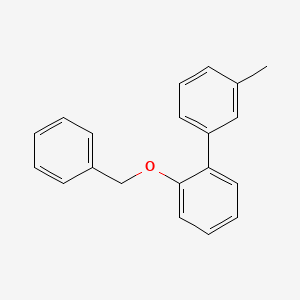
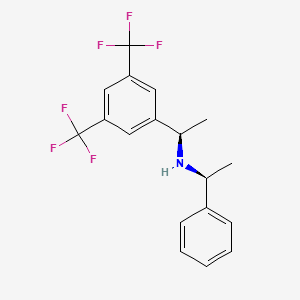
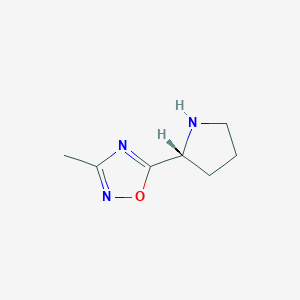
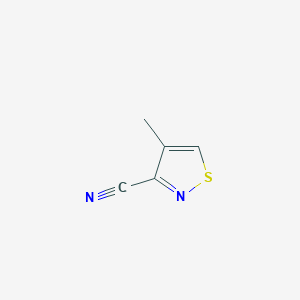
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
